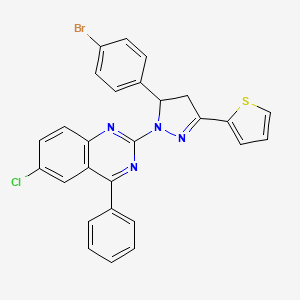![molecular formula C23H16ClN5O2 B2634201 N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 902580-41-0](/img/structure/B2634201.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound features a triazoloquinazoline core, which is known for its biological activity, and a benzodioxole moiety, which is often found in bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine typically involves multiple steps, starting from readily available precursors. One common approach involves the formation of the triazoloquinazoline core through a cyclization reaction, followed by the introduction of the benzodioxole and chlorophenyl groups via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of greener chemistry approaches to reduce the environmental impact of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve the use of organic solvents and may require heating or cooling to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield quinones or other oxygenated derivatives, while substitution reactions could introduce a wide range of functional groups, such as alkyl, aryl, or halogen substituents.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.
Biology: Its potential biological activity has led to investigations into its use as a lead compound for drug development, particularly in the areas of anticancer and antimicrobial research.
Medicine: The compound’s ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: This compound shares the benzodioxole moiety and has been studied for its psychoactive properties.
1-(1,3-Benzodioxol-5-yl)butan-2-one: Another compound with the benzodioxole group, known for its use in fragrance and flavor industries.
Uniqueness
N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-chlorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine stands out due to its triazoloquinazoline core, which is less common and provides unique biological activities compared to other benzodioxole-containing compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN5O2/c24-16-8-6-15(7-9-16)21-23-26-22(17-3-1-2-4-18(17)29(23)28-27-21)25-12-14-5-10-19-20(11-14)31-13-30-19/h1-11H,12-13H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJCXFCSRBDPWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC=C(C=C6)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2634121.png)
![N-{3'-acetyl-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B2634122.png)

![1-[1-(cyclobutylmethyl)azetidin-3-yl]-2-cyclopropyl-1H-1,3-benzodiazole](/img/structure/B2634127.png)
![2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2634128.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide](/img/structure/B2634129.png)


![2-methoxy-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2634135.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 2,4-dichlorobenzoate](/img/structure/B2634139.png)
![1-(4,6-Dimethylpyrimidin-2-yl)-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane](/img/structure/B2634140.png)

